molecular formula C14H13IN2 B3052244 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide CAS No. 39778-14-8

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide

Cat. No.: B3052244
CAS No.: 39778-14-8
M. Wt: 336.17 g/mol
InChI Key: DBVSIGHTXFBSKT-UHFFFAOYSA-M
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Description

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide is a heterocyclic aromatic compound that belongs to the class of benzimidazolium salts. This compound is characterized by the presence of a benzimidazole ring system substituted with a methyl group at the 3-position and a phenyl group at the 1-position, with an iodide counterion. Benzimidazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or ketones, under acidic conditions.

    N-Alkylation: The resulting benzimidazole is then subjected to N-alkylation using methyl iodide to introduce the methyl group at the 3-position.

    Phenyl Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a phenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazolium salt to its corresponding benzimidazole.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and condensation reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In biological systems, it may interfere with DNA synthesis and repair, resulting in cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-benzo[D]imidazol-3-ium iodide: Similar structure but with two methyl groups instead of a phenyl group.

    2-Phenyl-1H-benzo[D]imidazole: Lacks the methyl group at the 3-position.

    1-Phenyl-1H-benzo[D]imidazole: Lacks the methyl group at the 3-position and the iodide counterion.

Uniqueness

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and biological properties. The iodide counterion also influences its solubility and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

1-methyl-3-phenylbenzimidazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.HI/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15;/h2-11H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVSIGHTXFBSKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483717
Record name 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39778-14-8
Record name 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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